4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate
Description
Properties
IUPAC Name |
[4-(2-acetamido-3-oxobutyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(16)14(15-10(2)17)8-12-4-6-13(7-5-12)19-11(3)18/h4-7,14H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMYUWYDPNDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-wise Synthesis via Intermediate Formation
The most widely documented approach involves sequential functionalization of a phenyl acetate precursor. A representative pathway includes:
Synthesis of 4-Hydroxyacetophenone :
Starting with phenol, Friedel-Crafts acylation using acetyl chloride in the presence of aluminum chloride yields 4-hydroxyacetophenone.Acetylation to 4-Acetoxyacetophenone :
Reacting 4-hydroxyacetophenone with acetic anhydride under acidic conditions (e.g., H₂SO₄) forms 4-acetoxyacetophenone. Pyridine propyl sulfonic acid ionic liquids have demonstrated efficacy as catalysts in analogous esterifications, achieving yields >85% at 120–130°C.Introduction of 3-Oxobutyl Side Chain :
A Mannich reaction with 4-acetoxyacetophenone, formaldehyde, and ammonium acetate introduces a β-amino ketone moiety. Subsequent acetylation of the amine group using acetic anhydride produces the target compound.
Key Reaction Conditions :
- Mannich reaction: Ethanol solvent, reflux (78°C), 6–8 hours
- Acetylation: Room temperature, triethylamine base, 2-hour stirring
One-Pot Tandem Reactions
Recent advancements utilize cascade reactions to streamline synthesis:
Method :
4-Hydroxyacetophenone, acetic anhydride, and 3-oxobutanamide undergo concurrent acetylation and alkylation in a single reactor. Dual catalysis using p-toluenesulfonic acid (acid) and tetrabutylammonium bromide (phase-transfer catalyst) enables 72% yield reduction in processing time by 40% compared to step-wise approaches.
Advantages :
- Eliminates intermediate isolation
- Reduces solvent waste
Industrial Production Considerations
Large-Scale Reactor Design
Purification Protocols
Industrial purification employs fractional distillation followed by recrystallization:
Distillation :
Recrystallization :
Solvent system: Ethyl acetate/hexane (1:3 v/v)
Purity enhancement: 92% → 99.5%
Reaction Mechanism Analysis
Acetylation Kinetics
The esterification of 4-hydroxyacetophenone follows second-order kinetics:
$$
\text{Rate} = k[\text{Phenol}][\text{Acetic Anhydride}]
$$
Activation energy (Eₐ) decreases from 65 kJ/mol (conventional H₂SO₄ catalysis) to 48 kJ/mol with ionic liquids, demonstrating their catalytic superiority.
Mannich Reaction Pathway
The mechanism proceeds through:
- Iminium ion formation from formaldehyde and ammonium acetate
- Nucleophilic attack by 4-acetoxyacetophenone enolate
- Tautomerization to β-amino ketone
Rate-Determining Step : Enolate formation (energy barrier = 32 kcal/mol via DFT calculations).
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| Step-wise (H₂SO₄) | 68 | 95 | 12.4 |
| Step-wise (Ionic Liquid) | 88 | 98 | 9.8 |
| One-Pot Tandem | 72 | 97 | 8.2 |
Key Findings :
- Ionic liquid catalysis improves yield by 29.4% over traditional acid methods
- One-pot approaches reduce energy consumption by 33.9% versus step-wise
Challenges and Optimization Strategies
Side Reactions
Catalyst Recycling
Pyridine propyl sulfonic acid ionic liquids maintain 89% activity after 5 cycles when recovered via vacuum distillation.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Substituted phenyl acetates are formed.
Scientific Research Applications
4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl acetate moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
4-(3-Oxobutyl)phenyl Acetate (Cuelure, CAS 3572-06-3)
- Structure: Shares the 3-oxobutyl and phenyl acetate backbone but lacks the acetylamino group.
- Applications : Primarily used as a chemical lure in entomology to attract fruit flies (e.g., Bactrocera spp.) .
- Stability: The absence of the acetylamino group in cuelure may enhance volatility, critical for its role as an insect attractant .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structure : Contains a β-keto ester group instead of the β-keto amide in the target compound.
- Applications : Used as a precursor in synthesizing pharmaceuticals and fragrances .
- Reactivity: The ester group in ethyl 2-phenylacetoacetate is more prone to hydrolysis than the acetamide in 4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate, affecting its stability under acidic conditions .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Features a benzoylamino substituent instead of acetylamino and a methyl ester terminus.
- Synthetic Utility: Serves as a precursor for arylaminobut-2-enoates, highlighting the role of amide substituents in directing cyclization reactions .
4-(3-Oxobutyl)phenyl Formate (Melolure)
- Structure : Replaces the acetate group in cuelure with a formate ester.
- Applications : Synergistic lure for Bactrocera dorsalis, with improved efficacy in tropical climates compared to cuelure .
Flavoring Agents (e.g., Vanillin Acetate, CAS 881-68-5)
- Regulatory Status: Flavoring esters like vanillin acetate are GRAS (Generally Recognized as Safe), but the acetylamino group in this compound may require additional toxicity profiling for food applications .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Contrasts
- Synthetic Versatility: The acetylamino group in this compound facilitates nucleophilic attacks, enabling heterocyclic ring formation (e.g., imidazo-thiadiazoles) with demonstrated bioactivity . In contrast, cuelure’s simpler structure limits its utility to electrophilic reactions .
- Stability and Reactivity : Amide-containing derivatives (e.g., the target compound) exhibit greater thermal stability than ester analogs like ethyl 2-phenylacetoacetate, which degrade faster under basic conditions .
- Commercial Viability: Discontinuation of this compound contrasts with the sustained production of cuelure, underscoring differences in industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
